1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one
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Overview
Description
1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one is a complex organic compound known for its unique chemical structure and properties This compound is part of the hydrazone family, which is characterized by the presence of a hydrazone functional group
Preparation Methods
The synthesis of 1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the condensation of 2-naphthaldehyde with 2-methyl-3,5-dinitrophenylhydrazine. The reaction is carried out in a refluxing acidic medium, which facilitates the formation of the hydrazone linkage . The process can achieve yields of around 88%, making it an efficient method for producing this compound .
Chemical Reactions Analysis
1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Common reagents for these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Medicine: Research is ongoing to explore its potential as an antibacterial, antiviral, and anticancer agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound’s hydrazone group can form stable complexes with metal ions, making it useful in sensor applications. Additionally, its nitro groups can undergo redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar compounds to 1-[2-(2-Methyl-3,5-dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one include:
- 2-[4a,8-Dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol
- 4-{2-(2,4-Dinitrophenyl)hydrazinylidenemethyl}-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the naphthalene ring and the hydrazone linkage in this compound sets it apart, providing distinct chemical and biological properties.
Properties
CAS No. |
652139-42-9 |
---|---|
Molecular Formula |
C17H12N4O5 |
Molecular Weight |
352.30 g/mol |
IUPAC Name |
1-[(2-methyl-3,5-dinitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H12N4O5/c1-10-14(8-12(20(23)24)9-15(10)21(25)26)18-19-17-13-5-3-2-4-11(13)6-7-16(17)22/h2-9,22H,1H3 |
InChI Key |
WOINUTHTCQHQGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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